1,3-bis[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
1,3-bis[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzophenone hydrazide with a suitable aldehyde under acidic conditions to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as sulfuric acid or phosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,3-bis[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1,3-bis[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of high-performance polymers and as a component in organic light-emitting diodes (OLEDs) due to its luminescent properties.
Biological Research: The compound is studied for its antimicrobial and antiviral activities, making it a candidate for new drug development.
Mechanism of Action
The mechanism of action of 1,3-bis[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and thereby inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
- 3,3’-bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole)
- 3-(4-nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine
Uniqueness
1,3-bis[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one is unique due to its dual oxadiazole rings, which enhance its stability and reactivity. This structural feature allows it to exhibit a wide range of biological activities and makes it a versatile compound in various scientific research fields .
Properties
Molecular Formula |
C25H18N6O3 |
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Molecular Weight |
450.4 g/mol |
IUPAC Name |
1,3-bis[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzimidazol-2-one |
InChI |
InChI=1S/C25H18N6O3/c32-25-30(15-21-26-28-23(33-21)17-9-3-1-4-10-17)19-13-7-8-14-20(19)31(25)16-22-27-29-24(34-22)18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChI Key |
NHIZOGDXJZPVLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CN3C4=CC=CC=C4N(C3=O)CC5=NN=C(O5)C6=CC=CC=C6 |
Origin of Product |
United States |
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